
2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chlorine atom, a pyridinyl group, and a tetrazolyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from a benzene derivative, nitration followed by reduction can introduce an amino group.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Coupling Reactions: The pyridinyl and tetrazolyl groups can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Amidation: Finally, the benzamide structure can be formed through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the nitro or carbonyl groups, if present.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups in place of chlorine.
科学的研究の応用
2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(pyridin-3-yl)-5-(1H-tetrazol-1-yl)benzamide
- 2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzenesulfonamide
Uniqueness
The uniqueness of 2-chloro-N-(pyridin-4-yl)-5-(1H-tetrazol-1-yl)benzamide lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
特性
分子式 |
C13H9ClN6O |
|---|---|
分子量 |
300.70 g/mol |
IUPAC名 |
2-chloro-N-pyridin-4-yl-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H9ClN6O/c14-12-2-1-10(20-8-16-18-19-20)7-11(12)13(21)17-9-3-5-15-6-4-9/h1-8H,(H,15,17,21) |
InChIキー |
TWHKBRNEVAVQBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NC3=CC=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,8-Diazaspiro[5.5]undecane-8-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15172918.png)

![N-{2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl}-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15172938.png)
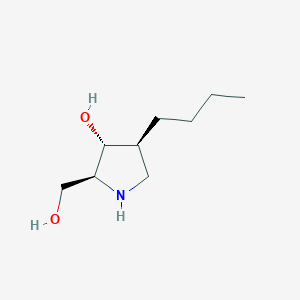
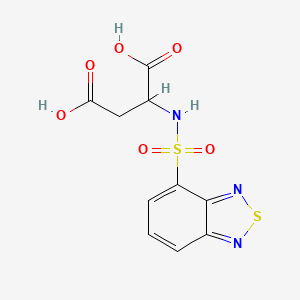
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)
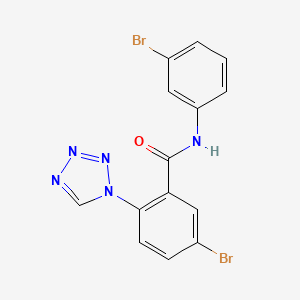
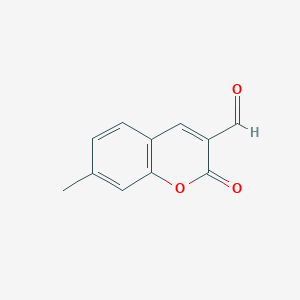
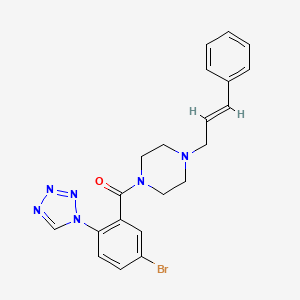
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)

![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
